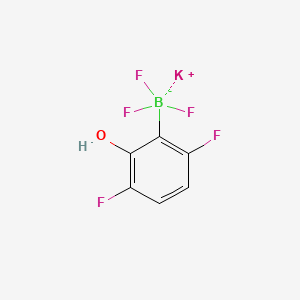

Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate

Beschreibung

Eigenschaften

Molekularformel |

C6H3BF5KO |

|---|---|

Molekulargewicht |

235.99 g/mol |

IUPAC-Name |

potassium;(3,6-difluoro-2-hydroxyphenyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H3BF5O.K/c8-3-1-2-4(9)6(13)5(3)7(10,11)12;/h1-2,13H;/q-1;+1 |

InChI-Schlüssel |

LMQDUWQOLSBHMF-UHFFFAOYSA-N |

Kanonische SMILES |

[B-](C1=C(C=CC(=C1O)F)F)(F)(F)F.[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Approach

The preparation of potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate generally follows the transformation of the corresponding difluorohydroxyphenylboronic acid or related boron precursors into the trifluoroborate salt. The key synthetic step involves the reaction of the boronic acid with potassium fluoride (KF) or potassium bifluoride (KHF₂) under controlled conditions to form the stable trifluoroborate salt.

Detailed Synthetic Procedures

Representative Example Procedure

- A flame-dried flask under nitrogen is charged with 3,6-difluoro-2-hydroxyphenylboronic acid.

- The mixture is cooled to -78 °C.

- Potassium fluoride solution (6.5 M in water) is added dropwise.

- The reaction is stirred for 1 hour at room temperature.

- The mixture is extracted with dichloromethane, filtered, and washed with acetone.

- The product is isolated by removal of solvent under reduced pressure and recrystallized from DMF.

Catalytic and Alternative Synthetic Strategies

Iridium-Catalyzed Borylation

Iridium-catalyzed C–H borylation of arenes followed by treatment with KHF₂ provides an efficient route to potassium organotrifluoroborates, including difluoro-substituted phenyl derivatives. This method offers regioselectivity and mild conditions, often conducted in THF at 80 °C with low catalyst loading.

Copper-Catalyzed Borylation of Organic Halides

Copper-catalyzed borylation of aryl halides with bis(pinacolato)diboron followed by conversion to trifluoroborates is another route, allowing incorporation of fluorine substituents and hydroxy groups on the aromatic ring.

Optimization and Scale-Up Considerations

- pH Control: The pH of the reaction mixture during trifluoroborate formation is critical. Use of citric acid instead of tartaric acid improves yields and reduces protodeboronation byproducts.

- Equipment: Due to the corrosive nature of fluoride reagents, specialized reactors such as Hastelloy vessels are recommended to avoid glass etching.

- Reaction Time and Temperature: Typically, reactions proceed efficiently at low temperature (-78 °C) to room temperature, with stirring times ranging from 1 to 24 hours depending on scale and reagents.

- Purification: Recrystallization and washing steps ensure high purity and stability of the product.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Conventional boronic acid + KF/KHF₂ | 3,6-difluoro-2-hydroxyphenylboronic acid | KF or KHF₂, trifluoromethanesulfonic anhydride | -78 °C to RT, inert atmosphere | 80-90% | Simple, well-established | Requires low temp, moisture control |

| Iridium-catalyzed C-H borylation + KHF₂ | Arene substrate | [Ir(COD)(OMe)]₂, dtbpy, KHF₂ | THF, 80 °C | 60-80% | Regioselective, mild | Expensive catalyst |

| Copper-catalyzed borylation + KHF₂ | Aryl halides | Cu catalyst, bis(pinacolato)diboron, KHF₂ | Mild, various solvents | Moderate to high | Broad substrate scope | Multi-step, catalyst cost |

| Grignard + boron reagents + KF | Aryl halide via Grignard | Trimethoxyborane or tri-n-butoxyborane, KF | Low temp, inert | 50-85% | High yield with optimized conditions | Sensitive to moisture, requires careful handling |

Mechanistic Insights and Reaction Pathways

The formation of this compound involves nucleophilic attack of fluoride ions on boron centers of organoboron precursors, stabilizing the tetracoordinate boron species. The presence of electron-withdrawing fluorine substituents on the phenyl ring modulates the electron density, enhancing the nucleophilicity of the boron atom and facilitating trifluoroborate formation.

Summary and Recommendations

This compound can be reliably prepared via multiple synthetic routes, with the most common involving conversion of the corresponding boronic acid with potassium fluoride or potassium bifluoride salts under inert, low-temperature conditions. Catalytic borylation methods offer alternative routes with advantages in selectivity and functional group tolerance.

For practical synthesis at scale, attention to reaction pH, choice of acid additives, and corrosion-resistant equipment is essential to maximize yield and purity. The compound’s stability and reactivity make it a valuable reagent for advanced organic synthesis applications.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to coupling reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Aryl or Vinyl Halides: Reactants in coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural features, synthesis methods, reactivity, and applications of analogous potassium trifluoroborates:

Reactivity and Stability

- Electron-Withdrawing Effects : Fluorine substituents (3,6-difluoro) enhance electrophilicity, improving cross-coupling efficiency in Suzuki reactions . The hydroxyl group in the target compound may participate in H-bonding, influencing regioselectivity .

- Stability : Trifluoroborates generally exhibit superior stability over boronic acids due to their tetracoordinate boron . However, hydrophilic groups (e.g., -OH, -OCH₂CH₂OH) reduce solubility in organic solvents, impacting reaction setups .

- Comparative Reactivity : Acyltrifluoroborates react with azides under Lewis acid activation , while benzyl derivatives require photochemical conditions for effective C(sp²)-C(sp³) coupling .

Critical Analysis of Advantages and Limitations

- Benzyl vs. Aryl Trifluoroborates : Benzyl derivatives exhibit steric hindrance, requiring specialized coupling conditions , while aryl analogs (e.g., 4-hydroxyethylphenyl) offer hydrophilic versatility but lower thermal stability .

- Industrial Scalability : KHF₂-based syntheses (e.g., ) are scalable, but purification remains a bottleneck for polar derivatives .

Biologische Aktivität

Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate is an organotrifluoroborate compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. While specific biological activities are not extensively documented, this compound's structural characteristics suggest various avenues for research and application.

Chemical Structure and Properties

This compound consists of a trifluoroborate anion bonded to a phenolic structure with two fluorine substituents and a hydroxyl group. The general formula for organotrifluoroborates is K[RBF₃], where R represents the organic group. The presence of both hydroxyl and fluorine groups enhances the compound's reactivity profile compared to simpler organotrifluoroborates, enabling specific interactions in synthetic applications.

Medicinal Chemistry Applications

Organotrifluoroborates, including this compound, are recognized for their stability and ease of handling. They serve as versatile reagents in organic synthesis and may act as intermediates for synthesizing biologically active compounds. The ability of boron-containing compounds to interact with biological systems positions them as candidates for drug development and therapeutic applications.

Interaction Studies

Research into the interaction of this compound with electrophiles has been conducted to understand its reactivity in cross-coupling reactions. These studies reveal how variations in electrophiles affect reaction outcomes and product distributions. Additionally, investigations into hydrolysis products provide insights into the stability and reactivity of boron-containing compounds under physiological conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar organotrifluoroborates is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Potassium Phenyltrifluoroborate | C₆H₅BF₃K | Simple phenyl group; widely used in cross-coupling |

| Potassium Methyltrifluoroborate | CH₃BF₃K | Aliphatic methyl group; useful for alkylation |

| Potassium Ethyltrifluoroborate | C₂H₅BF₃K | Larger aliphatic chain; enhances reactivity |

| Potassium 4-Fluoro-Phenyltrifluoroborate | C₆H₄FBF₃K | Contains a fluorine substituent; alters electronic properties |

The unique substitution pattern on the aromatic ring of this compound enhances its reactivity compared to simpler organotrifluoroborates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate?

- Methodology : The compound is typically synthesized via reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃). The reaction is conducted in aqueous or polar aprotic solvents at moderate temperatures (25–60°C) to stabilize the trifluoroborate group. Purification involves crystallization or column chromatography to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- Multinuclear NMR : ¹H, ¹⁹F, and ¹¹B NMR to confirm structure and monitor hydrolysis equilibria (e.g., ¹⁹F NMR δ -115 to -135 ppm for BF₃⁻ groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and purity.

- X-ray Crystallography : Resolves crystal structure and confirms stereoelectronic effects of fluorine substituents .

Q. How should researchers store this compound to ensure stability?

- Protocols : Store at 2–8°C in airtight, moisture-free containers. Anhydrous conditions and inert atmospheres (N₂/Ar) mitigate hydrolysis. Avoid prolonged exposure to light or heat .

Q. What are the primary applications of this compound in organic synthesis?

- Applications :

- Suzuki-Miyaura Cross-Coupling : Acts as a stable aryl donor for biaryl synthesis under Pd catalysis.

- Functional Group Compatibility : Compatible with hydroxyl groups, enabling direct use without protection in some cases .

Advanced Research Questions

Q. How does endogenous fluoride influence the catalytic cycle in Suzuki-Miyaura couplings?

- Mechanistic Insight : Fluoride released during hydrolysis activates Pd catalysts by facilitating oxidative addition and stabilizing intermediates. It also suppresses protodeboronation by maintaining basic conditions .

Q. What solvent systems optimize cross-coupling efficiency with this trifluoroborate?

- Optimization Strategies :

- Biphasic Systems : Toluene/water (3:1) for hydrophobic substrates.

- Polar Aprotic Solvents : THF/water (10:1) enhances transmetalation rates and reduces side reactions. Additives like KF (1–2 equiv.) improve yields in air-sensitive protocols .

Q. How can researchers mitigate protodeboronation side reactions?

- Solutions :

- Base Selection : Use Cs₂CO₃ over K₂CO₃ for milder basicity.

- Fluoride Additives : Excess KF shifts equilibrium toward boronate intermediates, reducing decomposition.

- Temperature Control : Reactions at 50–60°C balance kinetics and stability .

Q. What challenges arise from the hydroxyl group in the aryl ring during synthesis?

- Functional Group Management :

- Protection Strategies : Temporarily protect the -OH group as a silyl ether (e.g., TBS) to prevent undesired hydrogen bonding or oxidation.

- Direct Use : In some couplings, the hydroxyl group acts as a directing group, enhancing regioselectivity without protection .

Q. How do electron-withdrawing substituents (e.g., fluorine) affect reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.